molecular formula C26H30ClN B13731049 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride CAS No. 36283-99-5

5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride

Cat. No.: B13731049
CAS No.: 36283-99-5
M. Wt: 392.0 g/mol
InChI Key: SLIMPCMFZZXUFJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for preparing 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride involve several steps. The industrial production methods typically include the following steps:

Chemical Reactions Analysis

5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-N-(3,3-diphenylpropyl)-, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

36283-99-5

Molecular Formula

C26H30ClN

Molecular Weight

392.0 g/mol

IUPAC Name

3,3-diphenylpropyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)azanium;chloride

InChI

InChI=1S/C26H29N.ClH/c1-3-11-21(12-4-1)24(22-13-5-2-6-14-22)19-20-27-26-18-10-8-16-23-15-7-9-17-25(23)26;/h1-7,9,11-15,17,24,26-27H,8,10,16,18-20H2;1H

InChI Key

SLIMPCMFZZXUFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)[NH2+]CCC(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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